[(1R,2S)-2-Aminocyclopropyl]methanol hydrochloride
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Overview
Description
[(1R,2S)-2-Aminocyclopropyl]methanol hydrochloride is a chemical compound with a unique structure that includes a cyclopropane ring, an amino group, and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S)-2-Aminocyclopropyl]methanol hydrochloride typically involves the cyclopropanation of suitable precursors followed by the introduction of the amino and methanol groups. One common method involves the reaction of a cyclopropane derivative with an amine under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
[(1R,2S)-2-Aminocyclopropyl]methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
[(1R,2S)-2-Aminocyclopropyl]methanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1R,2S)-2-Aminocyclopropyl]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[(1R,2S)-2-Phenylcyclopropanaminium]: A compound with a similar cyclopropane structure but different functional groups.
[(1R,2S)-2-Aminocyclopropyl]ethanol: Similar structure with an ethanol moiety instead of methanol.
Uniqueness
[(1R,2S)-2-Aminocyclopropyl]methanol hydrochloride is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research. Its cyclopropane ring provides a rigid structure, which can be advantageous in certain chemical and biological contexts.
Properties
CAS No. |
1374009-31-0 |
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Molecular Formula |
C4H10ClNO |
Molecular Weight |
123.58 g/mol |
IUPAC Name |
[(1S,2R)-2-aminocyclopropyl]methanol;hydrochloride |
InChI |
InChI=1S/C4H9NO.ClH/c5-4-1-3(4)2-6;/h3-4,6H,1-2,5H2;1H/t3-,4-;/m1./s1 |
InChI Key |
RJOHVWOEIOVUMN-VKKIDBQXSA-N |
SMILES |
C1C(C1N)CO.Cl |
Isomeric SMILES |
C1[C@@H]([C@@H]1N)CO.Cl |
Canonical SMILES |
C1C(C1N)CO.Cl |
solubility |
not available |
Origin of Product |
United States |
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